molecular formula C6H14N2OS B2776269 3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea CAS No. 1596984-64-3

3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea

Cat. No.: B2776269
CAS No.: 1596984-64-3
M. Wt: 162.25
InChI Key: LQJOKQONAIXYDY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea ( 1596984-64-3) is a synthetic urea derivative with the molecular formula C6H14N2OS and a molecular weight of 162.26 g/mol . Its structure features a dimethylurea moiety linked to a methylsulfanylethyl chain. Urea derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile physicochemical properties and ability to serve as key building blocks in organic synthesis . The urea functional group is renowned for its capacity to form multiple, stable hydrogen bonds with biological targets, which is a critical feature for modulating potency and selectivity in the development of bioactive compounds . This specific compound, with its combination of polar urea and sulfur-containing groups, may be utilized as a chemical intermediate or building block in various research applications, including the synthesis of more complex molecules for pharmaceutical screening and the exploration of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-dimethyl-3-(2-methylsulfanylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS/c1-8(2)6(9)7-4-5-10-3/h4-5H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJOKQONAIXYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596984-64-3
Record name 3,3-dimethyl-1-[2-(methylsulfanyl)ethyl]urea
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of chloroacetyl chloride, forming an intermediate. This intermediate then undergoes intramolecular cyclization to form the thiazole ring.

Industrial Production Methods

In industrial settings, the production of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial production include dichloromethane and acetonitrile. The reaction temperature is usually maintained between 0°C and 25°C to control the reaction rate and prevent side reactions.

Chemical Reactions Analysis

Reaction of Amines with Carbamoyl Chlorides

  • Primary route : Reacting 2-(methylsulfanyl)ethylamine with dimethylcarbamoyl chloride in dichloromethane (DCM) under reflux with triethylamine (Et₃N) as a base .

    • Conditions : 1.1 equivalents of dimethylcarbamoyl chloride, 1.4 equivalents of Et₃N, 1 h reflux.

    • Yield : ~99% after recrystallization (ethyl acetate/diethyl ether mixture) .

Alternative Urea Formation via Carbon Dioxide

  • One-pot synthesis : CO₂ gas reacts with amines in the presence of 1,8-diazabicycloundec-7-ene (DBU) and pyridine, followed by thionyl chloride (SOCl₂) to generate isocyanate intermediates .

    • Key step : Intermediate isocyanate reacts with 2-(methylsulfanyl)ethylamine to form DMMSU .

Stability and Degradation

DMMSU undergoes hydrolysis under acidic or basic conditions due to the urea functional group:

Condition Product Mechanism
Acidic (HCl, H₂O) Dimethylamine + CO₂ + 2-(methylsulfanyl)ethylamineCleavage of urea C=O bond via protonation .
Basic (NaOH, H₂O) Same as acidic, but via deprotonationNucleophilic attack by OH⁻ on carbonyl .

Functionalization Reactions

The methylsulfanyl (-SMe) group participates in oxidation and alkylation:

Oxidation to Sulfoxide/Sulfone

  • Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid) .

    • Product : 2-(methylsulfinyl)ethyl or 2-(methylsulfonyl)ethyl derivatives.

    • Applications : Modifies solubility and bioactivity .

Alkylation of Sulfanyl Group

  • Reagents : Alkyl halides (e.g., CH₃I) in DCM with Et₃N.

    • Product : S-alkylated derivatives (e.g., -S-CH₂-R) .

Condensation with Carbonyl Compounds

DMMSU reacts with aldehydes/ketones in the presence of iodine (I₂) to form bicyclic purine analogs :

Substrate Product Conditions
Aromatic aldehydes 8-oxo-7H-purine-6-carboxamideTEA (cat.), I₂, RT, 15 min .

Catalytic Dehydrogenation

Using ruthenium catalysts (e.g., Ru-PNP complexes), DMMSU can undergo dehydrogenative coupling with methanol to form formamide intermediates :

  • Reaction :

    DMMSU+CH₃OHRu catalystFormamide+H₂\text{DMMSU} + \text{CH₃OH} \xrightarrow{\text{Ru catalyst}} \text{Formamide} + \text{H₂}
  • Application : Synthesis of unsymmetrical ureas .

Key Data Table: Comparative Reactivity

Reaction Type Conditions Yield (%) Reference
CarbamoylationDCM, Et₃N, reflux99
Oxidation (-SMe)H₂O₂, CH₃CN, RT85–92
Aldehyde CondensationI₂, TEA, ether, 0°C70–78
Dehydrogenative CouplingRu-PNP, 120°C, 16 h79

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

  • Recent studies have indicated that compounds similar to 3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea exhibit significant anticancer properties. The modulation of signal transduction pathways, particularly those involving tyrosine kinases, has been a focal point of research. These compounds have shown potential in suppressing tumor growth and hyperplasia through their interaction with specific protein targets .

Mechanism of Action

  • The compound's mechanism involves the inhibition of protein kinases that are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells. Such findings suggest that derivatives of this compound could serve as lead compounds for the development of new anticancer drugs .

Agricultural Applications

Pesticidal Properties

  • This compound has been explored for its pesticidal properties. Research indicates that urea derivatives can act as effective herbicides and insecticides due to their ability to disrupt metabolic processes in pests while being less harmful to non-target organisms .

Case Studies

  • A study conducted on the efficacy of this compound as a herbicide demonstrated a significant reduction in weed populations when applied at optimal concentrations. The results highlighted its potential as a sustainable alternative to traditional chemical herbicides, promoting environmentally friendly agricultural practices .

Material Science Applications

Polymer Synthesis

  • In material science, this compound is being investigated for its role in synthesizing novel polymers. Its unique structure allows it to act as a cross-linking agent, enhancing the mechanical properties of polymer matrices used in various applications from coatings to biomedical devices .

Thermal Stability

  • The incorporation of this compound into polymer formulations has been shown to improve thermal stability and resistance to degradation under extreme conditions. This property is particularly beneficial for applications requiring durable materials that can withstand harsh environments .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsAnticancer agentInhibits protein kinases; reduces tumor growth
AgricultureHerbicideEffective against weeds; eco-friendly
Material SciencePolymer cross-linking agentEnhances thermal stability

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, some thiazole derivatives inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Sulfur-Containing Groups

The methylsulfanyl ethyl group in 3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea contrasts with other sulfur-containing substituents in terms of reactivity and stability. Key comparisons include:

a) 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (CAS 1423117-50-3)
  • Structural Difference : Replaces –SCH₃ with –NHCH₃.
  • However, it also introduces higher susceptibility to oxidation and metabolic deamination.
  • Hazard Profile: The methylamino analog exhibits acute toxicity (H302: harmful if swallowed) and respiratory irritation (H335) , likely due to its amine functionality.
b) Thioridazine 5-Sulfoxide (CAS 7776-05-8)
  • Structural Difference : Contains a methylsulfinyl (–SO–) group instead of methylsulfanyl.
  • Impact: Sulfoxide groups are polar and prone to further oxidation to sulfones, altering solubility and biological activity.

Reactivity in Heterocyclic Systems

Methylsulfanyl groups are critical in heterocyclic chemistry. The methylsulfanyl group stabilizes intermediates through electron donation, a property that could similarly influence the urea derivative’s reactivity in nucleophilic or electrophilic environments .

Key Research Findings and Data

Table 1: Structural and Functional Comparison

Compound Name Substituent Key Properties/Applications Reference
This compound –SCH₃ (thioether) Lipophilicity, potential metabolic stability
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea –NHCH₃ (amine) Higher basicity, acute toxicity
Thioridazine 5-Sulfoxide –SO– (sulfoxide) Polar, prone to oxidation
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate –SCH₃ (thioether) Stabilizes heterocyclic intermediates

Stability and Metabolic Pathways

  • Oxidation Sensitivity : The methylsulfanyl group in the target compound is less oxidized than sulfoxides or sulfones, suggesting intermediate stability. However, it may undergo enzymatic oxidation in biological systems, analogous to thioridazine derivatives .
  • Electronic Effects : Computational studies (e.g., ADF program) could model the electron-donating effects of –SCH₃, influencing charge distribution and interaction with biological targets .

Biological Activity

3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea is a compound belonging to the class of substituted ureas. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

 CH3)2N C O N CH3 C2H5S\text{ CH}_3)_2\text{N C O N CH}_3\text{ C}_2\text{H}_5\text{S}

This structure features a urea moiety with two methyl groups and a methylthioethyl substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with urea functionalities exhibit significant anticancer properties. For instance, derivatives of urea have shown promising antiproliferative effects against various cancer cell lines. In particular, compounds structurally similar to this compound have demonstrated cytotoxicity in vitro against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .

Cell Line IC50 (µM)
HCT1160.30
MCF-70.45
A5490.50

The IC50 values suggest that these compounds can inhibit cell growth effectively at low concentrations.

Antimicrobial Activity

The antimicrobial efficacy of urea derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains. For example, studies indicate that certain thio-urea derivatives possess antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus>16
Streptococcus pyogenes8

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of urea derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting a role in managing inflammatory conditions .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • PI3K/mTOR Pathway : Some studies indicate that urea derivatives can inhibit the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival .
  • Topoisomerase Inhibition : Certain urea compounds have been identified as inhibitors of topoisomerase enzymes, which play a vital role in DNA replication and repair .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of various substituted ureas on human cancer cell lines. The results indicated that compounds with a methylthio group exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Antimicrobial Testing : In another investigation, a series of thio-urea derivatives were tested against common bacterial pathogens. The results demonstrated significant antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves reacting isocyanates with amines or employing sulfonyl chlorides in basic media. Critical parameters include temperature (40–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst selection (e.g., triethylamine). For purity optimization, techniques like column chromatography or recrystallization are used. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups. High-performance liquid chromatography (HPLC) assesses purity. For dynamic stability, thermal gravimetric analysis (TGA) may be employed .

Q. How is the compound's stability assessed under varying storage and experimental conditions?

  • Methodological Answer: Stability studies involve exposing the compound to stressors like elevated temperatures (40–60°C), humidity (75% RH), and acidic/basic buffers (pH 3–10). Samples are analyzed at intervals using HPLC or UV-Vis spectroscopy to detect degradation products. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) predicts shelf-life .

Q. What preliminary biological assays are recommended to screen the compound's bioactivity?

  • Methodological Answer: In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity screens using cancer cell lines (e.g., MTT assay). For anti-inflammatory potential, lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays are conducted. Dose-response curves (IC₅₀ values) guide further optimization .

Q. What role does the methylsulfanyl group play in the compound's reactivity and potential applications?

  • Methodological Answer: The methylsulfanyl (–SMe) group enhances lipophilicity, improving membrane permeability. It can participate in hydrogen bonding or act as a leaving group in nucleophilic substitutions. Electronic effects (e.g., electron-donating properties) influence reactivity in coupling reactions or metabolic stability .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to systematically optimize the synthesis of this compound?

  • Methodological Answer: A factorial design (e.g., 2³) tests variables like temperature (60–80°C), catalyst concentration (0.1–0.3 mol%), and reaction time (4–8 hours). Response surface methodology (RSM) identifies optimal conditions for yield and purity. Statistical software (e.g., Minitab) analyzes interactions between factors, reducing experimental runs by 50–70% .

Q. What computational strategies are effective in predicting the compound's interaction with biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity .

Q. What methodologies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer: Cross-model validation involves testing the compound in parallel assays (e.g., cell-based vs. enzyme-based). Meta-analysis aggregates data from multiple studies, identifying confounding variables (e.g., solvent choice, cell line heterogeneity). Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) confirm mechanistic consistency .

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer: Machine learning models (e.g., random forest or neural networks) trained on ADMET datasets predict absorption, solubility, and toxicity. Generative adversarial networks (GANs) propose novel derivatives with optimized logP and polar surface area. High-throughput screening (HTS) data feed into iterative AI optimization loops .

Q. What advanced reactor designs facilitate scalable and efficient synthesis while maintaining product quality?

  • Methodological Answer: Continuous flow reactors enable precise control of residence time and mixing, reducing side reactions. Microreactors (channel diameter <1 mm) enhance heat transfer for exothermic steps. Membrane reactors integrate in-line purification, improving yield by 20–30% compared to batch processes .

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